
(Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it suitable for use in a wide range of applications.
科学研究应用
(Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to have antimicrobial and antifungal properties.
In agriculture, this compound has been found to be effective against plant pathogens and pests. It has been shown to inhibit the growth of fungi and bacteria that cause plant diseases. In addition, it has been found to have insecticidal properties against various pests.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials. Its unique structure and properties make it suitable for use in the development of materials with specific properties such as conductivity, optical properties, and mechanical strength.
作用机制
The mechanism of action of (Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a key component of the cell wall in fungi and insects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. In addition, it has been found to have insecticidal properties by disrupting the synthesis of chitin in insects.
实验室实验的优点和局限性
One of the advantages of using (Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile in lab experiments is its potent activity against various cancer cell lines, fungi, and bacteria. This makes it a valuable tool for studying the mechanisms of cancer cell growth and the development of new drugs for the treatment of cancer and infectious diseases.
However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells and organisms. It is important to use appropriate safety measures when handling this compound to avoid any harmful effects.
未来方向
There are several future directions for the study of (Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. One direction is the development of new drugs for the treatment of cancer and infectious diseases. Another direction is the study of its potential use in agriculture as a pesticide and fungicide. In addition, further research can be done to explore its potential use as a building block for the synthesis of new materials with specific properties.
合成方法
The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves the reaction of 3-chloroaniline, 2-bromo-4-(3-nitrophenyl)thiazole, and acrylonitrile in the presence of a base. The reaction yields the desired product, which can be purified using column chromatography or recrystallization.
属性
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-14-4-2-5-15(8-14)21-10-13(9-20)18-22-17(11-26-18)12-3-1-6-16(7-12)23(24)25/h1-8,10-11,21H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUBYCRIZDAJSV-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

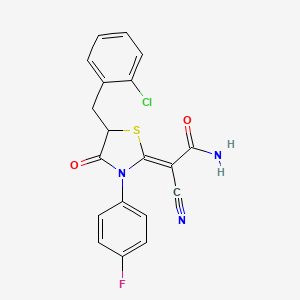
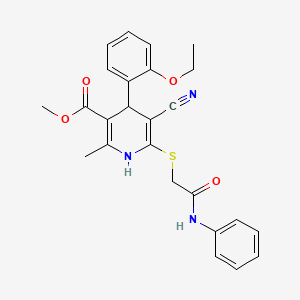
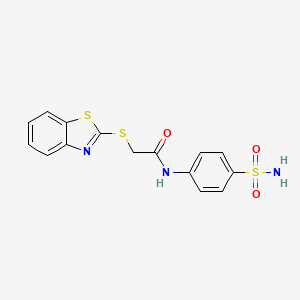
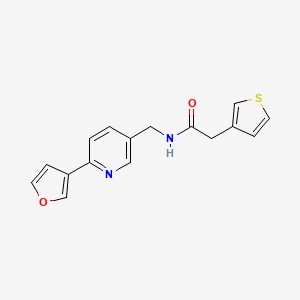
![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2947610.png)
![2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2947612.png)
![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)

![7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2947619.png)

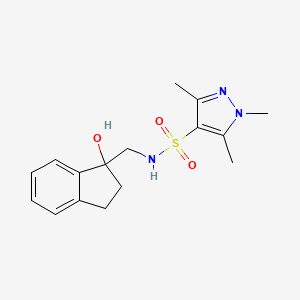


![4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2947626.png)